

Unveiling the Carcinogenic Potential of N-Nitrosopiperazines: A Structure-Activity Relationship Guide

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For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities in pharmaceutical products has underscored the critical need to understand the structure-activity relationships (SAR) that govern their carcinogenic and mutagenic potential. Among these, N-nitrosopiperazine and its derivatives represent a significant class of compounds demanding thorough investigation. This guide provides a comparative analysis of the biological activities of various N-nitrosopiperazine compounds, supported by experimental data, to elucidate the structural features influencing their toxicity.

Carcinogenic Potency: A Quantitative Comparison

The carcinogenic potency of N-nitrosamines is often quantified by the TD50 value, which represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals. A lower TD50 value indicates higher carcinogenic potency. The following table summarizes the TD50 values for N-nitrosopiperazine and several of its derivatives, primarily from studies conducted in rats.



| Compound | Structure | Animal Model | TD50 (mg/kg/day) | Target Organ(s) | Reference(s |
|-------------------------------------------------|-----------|-----------------|--------------------------------------------|--------------------|-------------|
| N- Nitrosopipera zine (NPZ) | C4H9N3O | Rat | 8.78 | Not Specified | [1] |
| 1,4- Dinitrosopiper azine (DNPZ) | C4H8N4O2 | Rat | 3.6 | Not Specified | [1] |
| 1-Methyl-4- nitrosopipera zine (MeNP) | C5H11N3O | Rat | 0.14 | Not Specified | [2] |
| 1,2,6- Trimethyl-4- nitrosopipera zine | C7H15N3O | Rat | Lowest robust TD50 in its structural group | Not Specified | [2] |

Note: Specific target organs were not detailed in all cited sources. The TD50 value for 1,2,6-trimethyl-4-nitrosopiperazine was noted as the basis for the Acceptable Intake (AI) for its structural group, indicating it has a low and potent TD50 value, though the exact figure was not provided in the search result.

Mutagenicity Profile: Insights from the Ames Test

The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of chemical compounds. The test utilizes various strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth. Mutagenic compounds can cause mutations that revert the bacteria to a state where they can produce their own histidine, allowing them to grow on a histidine-free medium. The number of revertant colonies is a measure of the mutagenic potency.

Studies have shown that N-nitrosopiperazine derivatives generally require metabolic activation to exhibit mutagenic activity, indicating they are pro-mutagens that are converted to their active



forms by liver enzymes.[3]

| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Mutagenic Response | Reference(s) |
|-----------------------------------------|----------------------------------------|-------------------------------------------------------------------|-------------------------------------------|--------------|
| N- Nitrosopiperazin e derivatives | TA100, TA98 | Required (Phenobarbital- induced rat liver S9 preferred) | Positive correlation with carcinogenicity | [3][4] |

Specific quantitative data on the number of revertants per microgram for a series of N-nitrosopiperazine analogs were not available in a consolidated format in the initial search results. However, the general finding is a positive correlation between mutagenicity in the Ames test and carcinogenic potency for this class of compounds.[3]

Experimental Protocols In Vivo Carcinogenicity Studies in Rodents (Based on OECD Guideline 451)

The "gold standard" for assessing carcinogenic potential is the long-term rodent bioassay. [5]

1. Test System:

- Species: Typically conducted in two rodent species, most commonly rats (e.g., Fischer 344) and mice.[5] Both sexes are used.[5][6]
- Group Size: To ensure statistical power, studies should begin with a minimum of 50 animals per sex per group.[5][7]

2. Dose Selection:

- Dose levels are determined from shorter, subchronic toxicity studies.[5]
- A minimum of three dose levels plus a concurrent control group are used. [5][6]



- The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or severe distress.[5]
- 3. Administration of the Test Substance:
- The route of administration should be relevant to potential human exposure. For N-nitrosamines, oral administration in drinking water or by gavage is common.[5]
- Animals are dosed with the test substance daily.
- 4. Duration of the Study:
- The duration is typically a major portion of the animal's lifespan, usually 24 months for rats and 18-24 months for mice.[6]
- 5. Observations:
- · Animals are observed daily for signs of toxicity.
- Body weight and food/water consumption are monitored regularly.
- At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.[8]

Ames Bacterial Reverse Mutation Assay (Based on OECD Guideline 471)

- 1. Test System:
- Bacterial Strains: A set of Salmonella typhimurium strains is used, including those that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA97).[9]
- Metabolic Activation: Since most N-nitrosamines are not directly mutagenic, the assay is
 performed with and without a metabolic activation system (S9 fraction). The S9 fraction is
 typically derived from the livers of rats or hamsters pre-treated with enzyme-inducing agents
 like Aroclor 1254 or phenobarbital.[3][9]
- 2. Procedure (Pre-incubation Method):



- The test compound, the bacterial culture, and the S9 mix (if used) are incubated together in a test tube.
- After the incubation period, the mixture is mixed with molten top agar and poured onto the surface of a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- 3. Data Analysis:
- The number of revertant colonies on each plate is counted.
- A compound is considered mutagenic if it induces a dose-related increase in the number of revertants and the increase is reproducible.

Structure-Activity Relationship Insights

The available data, though not exhaustive for a wide range of N-nitrosopiperazine analogs, allows for the derivation of some key SAR trends:

- N-Nitroso Group: The presence of the N-nitroso functional group is the primary structural alert for the mutagenic and carcinogenic activity of these compounds.
- · Substitution on the Piperazine Ring:
 - Methylation: The introduction of a methyl group at the N-4 position (1-methyl-4nitrosopiperazine) appears to significantly increase carcinogenic potency compared to the unsubstituted N-nitrosopiperazine.
 - Multiple Alkyl Substitutions: The presence of multiple methyl groups, as in 1,2,6-trimethyl 4-nitrosopiperazine, is associated with high carcinogenic potency.
- Dinitrosation: The presence of a second nitroso group (1,4-dinitrosopiperazine) also appears
 to enhance carcinogenic potency compared to the mono-nitrosated parent compound.

Visualizing the Path to Toxicity and Assessment

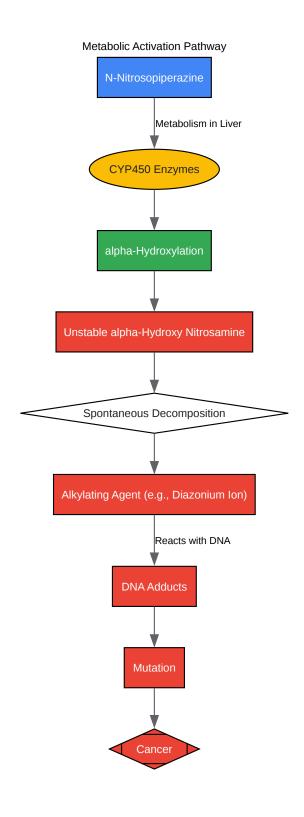






To better understand the processes involved in N-nitrosopiperazine toxicity and its evaluation, the following diagrams illustrate the metabolic activation pathway and the general workflow for carcinogenicity and mutagenicity testing.

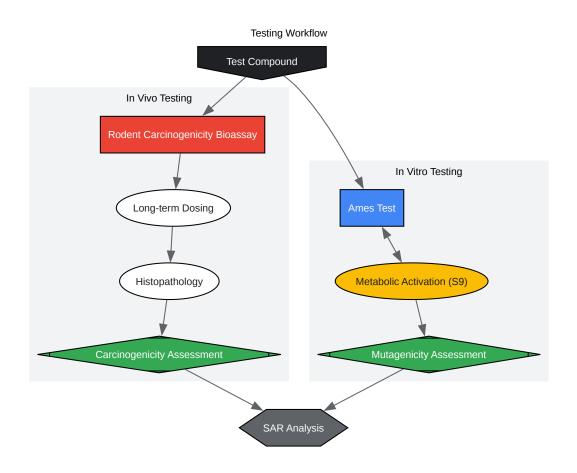




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Caption: Metabolic activation of N-nitrosopiperazines.





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Caption: Workflow for carcinogenicity and mutagenicity testing.

In conclusion, the carcinogenic and mutagenic potential of N-nitrosopiperazine compounds is intricately linked to their chemical structure. Substitutions on the piperazine ring can significantly modulate their biological activity. A comprehensive understanding of these structure-activity relationships, derived from robust experimental data, is paramount for the risk assessment and control of these potentially hazardous impurities in pharmaceuticals and other



consumer products. Further quantitative studies on a wider range of N-nitrosopiperazine analogs are warranted to refine these SAR models and enhance their predictive power.

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